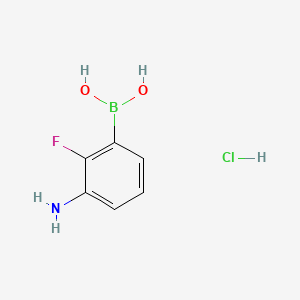
(3-Amino-2-fluorophenyl)boronic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Amino-2-fluorophenyl)boronic acid hydrochloride is a boronic acid derivative that is commonly used as a reagent in Suzuki-Miyaura coupling reactions. This compound is known for its ability to form carbon-carbon bonds by reacting with aryl or vinyl halides . Boronic acids and their derivatives are highly valued in organic synthesis due to their versatility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including (3-Amino-2-fluorophenyl)boronic acid hydrochloride, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic esters.
Industrial Production Methods
In industrial settings, the synthesis of boronic acids often involves large-scale reactions with optimized conditions to ensure high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(3-Amino-2-fluorophenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the formation of carbon-carbon bonds by reacting with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts, aryl or vinyl halides, and bases such as potassium carbonate or sodium hydroxide.
Protodeboronation: Reagents such as hydrogen peroxide or radical initiators are used under mild conditions to achieve the desired transformation.
Major Products Formed
科学研究应用
(3-Amino-2-fluorophenyl)boronic acid hydrochloride has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of (3-Amino-2-fluorophenyl)boronic acid hydrochloride in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
3-Fluorophenylboronic acid: Similar in structure but lacks the amino group, making it less versatile in certain reactions.
2-Fluorophenylboronic acid: Similar in structure but with the fluorine atom in a different position, affecting its reactivity and selectivity in reactions.
Uniqueness
(3-Amino-2-fluorophenyl)boronic acid hydrochloride is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This combination of functional groups enhances its reactivity and allows for selective transformations in organic synthesis.
属性
分子式 |
C6H8BClFNO2 |
|---|---|
分子量 |
191.40 g/mol |
IUPAC 名称 |
(3-amino-2-fluorophenyl)boronic acid;hydrochloride |
InChI |
InChI=1S/C6H7BFNO2.ClH/c8-6-4(7(10)11)2-1-3-5(6)9;/h1-3,10-11H,9H2;1H |
InChI 键 |
ZEXPCQCHTFSNSR-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C(=CC=C1)N)F)(O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















